Blonanserin D8 -

Blonanserin D8

Catalog Number: EVT-12562856
CAS Number:
Molecular Formula: C23H30FN3
Molecular Weight: 375.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Blonanserin is classified as a second-generation antipsychotic and is known for its dual action on dopamine and serotonin receptors. The deuterated form, Blonanserin D8, is synthesized to provide a stable internal standard for quantitative analysis in biological samples. This classification allows researchers to study its pharmacological properties and interactions more effectively.

Synthesis Analysis

Methods and Technical Details

The synthesis of Blonanserin D8 typically involves a multi-step chemical process that incorporates deuterium into the molecular structure. A common method includes:

  1. Starting Materials: The synthesis begins with blonanserin as the primary compound.
  2. Deuteration Process: Deuterated reagents, such as deuterated bromobenzene or deuterated iodine, are introduced during specific reaction steps to replace hydrogen atoms with deuterium.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures using solvents like dimethylformamide or chloroform, allowing for efficient incorporation of deuterium while maintaining high purity levels of the final product.

The process is designed to ensure that the resulting Blonanserin D8 retains similar pharmacological properties to its non-deuterated counterpart while providing improved analytical performance in mass spectrometry techniques .

Molecular Structure Analysis

Structure and Data

Blonanserin D8 shares a similar molecular structure with blonanserin but features additional deuterium atoms, which can be represented as follows:

  • Molecular Formula: C19_{19}H22_{22}D8_{8}ClN2_{2}O
  • Molecular Weight: Approximately 354.9 g/mol (with deuterium accounting for the increased mass).

The structural modifications due to deuteration can influence various physical properties, including solubility and stability, which are critical for its application in pharmacokinetic studies.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Blonanserin D8 include:

  1. Nucleophilic Substitution: Deuterated reagents are used to substitute hydrogen atoms at specific positions on the blonanserin molecule.
  2. Acylation and Cyclization: These reactions help in forming the final structure while ensuring that the integrity of the compound is maintained.
  3. Purification Techniques: Post-synthesis, techniques such as column chromatography are employed to isolate Blonanserin D8 from by-products and unreacted materials.

These reactions are optimized to yield high-purity products suitable for further analysis .

Mechanism of Action

Process and Data

Blonanserin D8 operates through mechanisms similar to those of blonanserin. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which helps in modulating neurotransmitter activity in the brain:

  • Dopamine Receptor Antagonism: Reduces dopaminergic overactivity associated with psychotic symptoms.
  • Serotonin Receptor Antagonism: Enhances serotonergic transmission, which can improve mood and reduce anxiety.

The incorporation of deuterium does not significantly alter these mechanisms but may affect the pharmacokinetics, such as absorption and metabolism rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Enhanced stability due to deuteration, which can lead to slower metabolic degradation compared to non-deuterated forms.

These properties make Blonanserin D8 an ideal candidate for use as an internal standard in analytical chemistry .

Applications

Scientific Uses

Blonanserin D8 has several important applications in scientific research:

  1. Pharmacokinetic Studies: Used as an internal standard in high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for quantifying blonanserin levels in biological samples.
  2. Drug Development: Assists in understanding the metabolic pathways of blonanserin and its efficacy as an antipsychotic agent.
  3. Quality Control: Ensures accurate measurements during pharmaceutical manufacturing processes by serving as a reliable reference compound.

The utilization of Blonanserin D8 enhances the precision of analytical methods, facilitating better understanding of drug behavior in clinical settings .

Methodological Advancements in Quantitative Bioanalysis Using Blonanserin D8

Blonanserin D8 (2-(4-[Ethyl-d₅)-1-piperazinyl]-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydro-cycloocta[b]pyridine-d₃; AD-5423 d8) is a deuterium-labeled stable isotope analog of the atypical antipsychotic blonanserin. This compound has emerged as an indispensable internal standard (IS) in advanced bioanalytical methods, enabling highly precise quantification of blonanserin and its metabolites in complex biological matrices. The incorporation of eight deuterium atoms (d₈) strategically positioned within its structure ensures near-identical chemical behavior to the unlabeled analyte while providing distinct mass spectrometric differentiation [1] [4] [7].

Role as an Internal Standard in LC-MS/MS Assays

Blonanserin D8 serves as an ideal internal standard due to its co-elution with native blonanserin and its major metabolites during chromatographic separation while exhibiting a +8 Da mass shift in mass spectrometric detection. This property is exploited in multiple reaction monitoring (MRM) transitions, where Blonanserin D8-derived IS (e.g., m/z 348.15 → 302.05 for N-desethyl blonanserin-d8) corrects for variability in sample preparation and ionization efficiency when quantifying native blonanserin (m/z 368.10 → 296.90) and N-desethyl blonanserin (m/z 340.15 → 297.05) [3]. This isotopic differentiation is critical for achieving high analytical precision, as demonstrated by interday relative standard deviations (RSD) below 5% in validated assays [3] [9]. The structural homology ensures that extraction recoveries (85–95%) and matrix effects (96–113%) between the IS and analytes are closely matched, significantly enhancing quantification accuracy compared to structural analog internal standards [3] [9].

Simplification of Sample Preparation Techniques

The deployment of Blonanserin D8 has enabled significant streamlining of bioanalytical workflows, particularly in eliminating labor-intensive extraction methods:

  • Replacement of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE): Earlier methods for blonanserin quantification required multi-step SPE or LLE procedures to achieve adequate sensitivity and selectivity [9]. The use of Blonanserin D8 as IS compensates for ion suppression/enhancement effects in mass spectrometry, allowing adoption of single-step protein precipitation. This technique involves adding acetonitrile (500 µL) to plasma (100 µL) spiked with IS, followed by vortexing and centrifugation, reducing sample processing time by >70% while maintaining extraction recoveries >85% [3].

Table 1: Comparison of Sample Preparation Techniques Enabled by Blonanserin D8

TechniqueProcessing TimeRecovery (%)LOQ AchievableReference
Solid-Phase Extraction (SPE)>30 minutes75-85%0.1 ng/mL [9]
Liquid-Liquid Extraction (LLE)>20 minutes70-80%0.2 ng/mL [9]
Protein Precipitation (with IS)<5 minutes85-95%0.1 ng/mL [3]

Enhancement of Analytical Sensitivity and Specificity

Blonanserin D8 has facilitated unprecedented sensitivity in blonanserin quantification, primarily through minimizing matrix interference:

  • Lower Limits of Quantification (LLOQ): The isotopic fidelity of Blonanserin D8 enables reliable quantification at sub-nanogram levels. Assays utilizing this IS achieve LLOQs of 0.1 ng/mL for blonanserin and its metabolites in plasma, which represents a 2-5 fold improvement over earlier methods lacking deuterated IS [3] [9]. This sensitivity is critical for capturing terminal elimination phases in pharmacokinetic studies.

  • Mitigation of Matrix Effects: In ESI+ LC-MS/MS analysis, phospholipids and ionized macromolecules in plasma cause significant signal suppression or enhancement. The co-eluting Blonanserin D8 experiences near-identical matrix effects as the analyte, allowing precise correction. Validation studies demonstrate that matrix factor variability remains <15% when using Blonanserin D8, compared to >25% with non-isotopic IS [3] [9].

Table 2: Analytical Performance Metrics Using Blonanserin D8 as Internal Standard

ParameterPerformance with Blonanserin D8Regulatory ThresholdReference
Lower Limit of Quantification (LLOQ)0.1 ng/mL≤5 ng/mL [3]
Intraday Precision (%RSD)2.96–6.41%≤15% [9]
Interday Precision (%RSD)3.69–7.19%≤15% [3]
Matrix Effect Variability<15%≤20% [3]
Extraction Recovery85–95%Consistent [9]

Applications in Pharmacokinetic and Formulation Studies

Blonanserin D8 has become pivotal in advanced pharmacokinetic research, particularly in elucidating exposure profiles of novel drug delivery systems:

  • Transdermal Patch Pharmacokinetics: The compound enabled precise characterization of the stable plasma concentration profile achieved with blonanserin transdermal patches. Studies using Blonanserin D8-corrected LC-MS/MS revealed near-constant plasma levels over 24 hours (fluctuation index <30%), contrasting sharply with the peak-trough variations (fluctuation index >200%) observed after oral tablet administration [5] [8]. This pharmacokinetic stability correlates with reduced dopamine D₂ receptor occupancy fluctuations, potentially explaining the lower incidence of extrapyramidal symptoms observed with patch formulations [5] [8].

  • Metabolite Quantification: The simultaneous quantification of active metabolites like N-desethyl blonanserin (blonanserin C) is facilitated by using Blonanserin D8 alongside metabolite-specific IS (e.g., Blonanserin C-d8 [HY-133187S]). This approach revealed that N-desethyl blonanserin contributes significantly to overall pharmacodynamic activity, exhibiting plasma concentrations up to 3-fold higher than the parent compound after oral administration [3] [9].

  • Bioequivalence Assessment: The sensitivity of Blonanserin D8-based methods allows precise comparison of relative bioavailability between formulations. A study comparing oral tablets versus transdermal patches demonstrated a 4-fold higher bioavailability with the patch system, attributable to bypassing first-pass metabolism – a finding quantifiable only due to the sub-ng/mL sensitivity provided by the deuterated IS [5] [8].

Impact on Pharmacodynamic Correlation Studies

Blonanserin D8-enhanced bioanalysis has provided unprecedented resolution in linking plasma concentrations to receptor occupancy:

  • Dopamine D₂ Receptor Occupancy Modeling: PET studies utilizing Blonanserin D8-calibrated plasma concentration data established a transdermal-specific concentration-occupancy relationship. The half-maximal occupancy concentration (EC₅₀) for transdermal blonanserin was 0.857 ng/mL – markedly higher than the 0.112 ng/mL EC₅₀ observed after oral administration [5]. This divergence, quantifiable only through high-sensitivity IS-corrected assays, suggests significant metabolite contributions to D₂ blockade after oral dosing, where metabolites undergo first-pass formation [5].

  • Exposure-Response Optimization: The precise concentration data enabled by Blonanserin D8 underpins rational dose selection. For transdermal patches, 40-80 mg/day yields plasma concentrations of 0.5–2.0 ng/mL, achieving dopamine D₂ occupancies of 48.7–62.5% – within the therapeutic window (55–80%) associated with efficacy and minimal extrapyramidal symptoms [5] [8]. These correlations were established using densely sampled concentration measurements corrected with the deuterated IS.

  • Formulation Development: Blonanserin D8-based methods were crucial in optimizing the blonanserin-poloxamer thermosensitive gel. Pharmacokinetic studies in rats demonstrated sustained release over 72 hours, with plasma concentrations maintained within the therapeutic range – profiles validated using the deuterated IS to ensure accuracy despite complex polymer matrix interference [3].

Properties

Product Name

Blonanserin D8

IUPAC Name

4-(4-fluorophenyl)-2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Molecular Formula

C23H30FN3

Molecular Weight

375.6 g/mol

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i13D2,14D2,15D2,16D2

InChI Key

XVGOZDAJGBALKS-DBVREXLBSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.